N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

alpha-amylase inhibition antidiabetic benzodioxole derivatives

N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 349415-30-1) is a synthetic, fragment-sized organic molecule (MW 259.23 g/mol) comprising a 2H-1,3-benzodioxole core linked via a carboxamide bridge to a para-fluorophenyl ring. It is primarily categorized as a heterocyclic building block and a fragment molecule for drug discovery, serving as a scaffold for molecular linking, expansion, and modification in the design of novel therapeutic candidates.

Molecular Formula C14H10FNO3
Molecular Weight 259.236
CAS No. 349415-30-1
Cat. No. B2782560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
CAS349415-30-1
Molecular FormulaC14H10FNO3
Molecular Weight259.236
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C14H10FNO3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17)
InChIKeySKLOHUZEGQSTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 349415-30-1): Fragment-Sized Benzodioxole Carboxamide for Procurement Evaluation


N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 349415-30-1) is a synthetic, fragment-sized organic molecule (MW 259.23 g/mol) comprising a 2H-1,3-benzodioxole core linked via a carboxamide bridge to a para-fluorophenyl ring [1]. It is primarily categorized as a heterocyclic building block and a fragment molecule for drug discovery, serving as a scaffold for molecular linking, expansion, and modification in the design of novel therapeutic candidates . The compound is commercially available from multiple suppliers at ≥95% purity .

Why In-Class Benzodioxole Carboxamides Cannot Be Assumed Interchangeable: The Case for N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide


Within the benzodioxole-5-carboxamide family, subtle changes to the N-aryl substituent produce quantifiable physicochemical shifts that preclude blanket substitution. Replacement of the 4-fluorophenyl group with 4-chlorophenyl increases XLogP3 from 2.7 to 3.2 and alters the hydrogen bond acceptor count from 4 to 3, which can affect solubility, permeability, and target engagement [1]. Without head-to-head biological data for each analog, these computed differences alone justify independent procurement to avoid misleading structure–activity extrapolation [2].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide Against Close Analogs


Alpha-Amylase Inhibitory Potential Inferred from Benzodioxole Congeners

While N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide itself has not been directly evaluated against α-amylase, a structurally related benzodioxole carboxylic acid derivative (4f) demonstrated an IC50 of 1.11 µg/mL, which is 5.8-fold more potent than the clinical comparator acarbose (IC50 6.47 µg/mL) in the same in vitro assay [1]. SAR analysis revealed that the presence of a hydrogen-bond-capable group (e.g., carboxamide) maintains potent activity, suggesting that the title compound's carboxamide motif may confer comparable inhibitory potential [2].

alpha-amylase inhibition antidiabetic benzodioxole derivatives

Physicochemical Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The 4-fluorophenyl substituent imparts measurably lower lipophilicity compared to the 4-chlorophenyl congener (XLogP3: 2.7 vs. 3.2) and an additional hydrogen bond acceptor (HBA count: 4 vs. 3) owing to fluorine's strong electronegativity [1]. These differences are predicted to influence aqueous solubility, passive membrane permeability, and cytochrome P450 metabolism, making the fluorinated compound a preferred fragment for projects prioritizing lower logP [2].

physicochemical properties fluorine substitution XLogP

Fragment-Based Drug Discovery Suitability: Physicochemical Profile vs. Congreve's Rule-of-Three

The title compound fully conforms to Congreve's Rule-of-Three (Ro3) for fragment-based screening libraries: MW 259.23 (<300), XLogP3 2.7 (≤3), HBD 1 (≤3), HBA 4 (≤3, borderline), and RotB 2 (≤3) [1]. In contrast, many benzodioxole pharmacologically active compounds (e.g., paroxetine, MW 329.4; or the benzodioxole-fentanyl series, MW typically 380–450) exceed fragment space, limiting their utility for FBDD [2]. The compound's low topological polar surface area (TPSA ≈ 47.6 Ų) further supports its use as a core fragment amenable to efficient ligand-efficient growth [1].

fragment-based drug discovery Rule-of-Three molecular properties

Recommended Procurement-Driven Application Scenarios for N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide


Fragment-Based Lead Generation for Type 2 Diabetes: α-Amylase Inhibitor Design

Utilize N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide as a core fragment in α-amylase inhibitor discovery programs. The benzodioxole carboxamide scaffold has demonstrated potent α-amylase inhibition in congeneric series (IC50 values as low as 1.11 µg/mL for the most active analog) [1]. The title compound's carboxamide hydrogen-bonding capability and Ro3-compliant fragment properties enable rapid SAR expansion via structure-guided linking or growing strategies, bypassing early property optimization hurdles [2].

Fluorine-Enabled Medicinal Chemistry: LogP Modulation in CNS or Metabolic Programs

Deploy the compound in medicinal chemistry campaigns where controlled lipophilicity is critical. The 4-fluorophenyl group confers an XLogP3 of 2.7, a full 0.5 log unit lower than its 4-chlorophenyl counterpart, while providing an additional hydrogen bond acceptor site [1]. This profile suits CNS target programs (where lower logP often correlates with reduced hERG risk) and oral metabolic disease agents where balanced permeability and solubility are essential [2].

Commercial Building Block for High-Throughput Fragment Screening Libraries

Incorporate the compound into commercial fragment libraries for high-throughput screening (HTS). Its low molecular weight (259.23 g/mol), adequate purity (≥95%), and multi-vendor availability ensure rapid re-supply and scalable synthesis [1]. The benzodioxole core is privileged in bioactive molecules, and the fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for binding assays, increasing its value in fragment-based screening workflows [2].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.